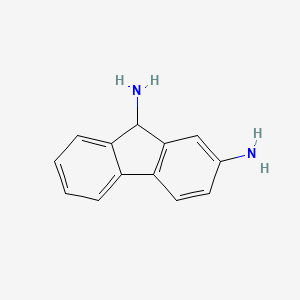

Fluorene-2,9-diamine

Description

Properties

CAS No. |

7148-37-0 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

9H-fluorene-2,9-diamine |

InChI |

InChI=1S/C13H12N2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H,14-15H2 |

InChI Key |

AKTKXGABFWDIPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorene-2,9-diamine can be synthesized through several methods. One common approach involves the nitration of fluorene to produce 2,9-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield the desired diamine . Another method includes the functionalization of fluorene derivatives with appropriate amino groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Fluorene-2,9-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted fluorene derivatives.

Scientific Research Applications

Fluorene-2,9-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of fluorene-2,9-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. In organic electronics, the compound’s rigid structure and high thermal stability make it an excellent candidate for studying enzyme interactions and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to diaminofluorenes:

Physicochemical Properties

- Electronic Properties: 2,7-Diaminofluorene exhibits strong fluorescence due to extended π-conjugation and amino group electron donation. Ethacridine Lactate shows reduced fluorescence compared to fluorene derivatives, likely due to the electron-withdrawing ethoxy group and acridine’s heterocyclic nitrogen .

- Thermal Stability: 2,7-Diaminofluorene decomposes above 250°C, while Ethacridine Lactate has lower thermal stability (decomposition ~180°C), attributed to its hydrated structure .

Research Findings and Data Tables

Table 1: Comparative Solubility and Stability

| Property | 2,7-Diaminofluorene | Ethacridine Lactate | 9-Fluorenone |

|---|---|---|---|

| Water Solubility | Low (organic solvents) | Sparingly soluble | Insoluble |

| Thermal Decomposition | >250°C | ~180°C | >300°C |

| Fluorescence λmax | 420 nm | Not reported | 365 nm |

Biological Activity

Fluorene-2,9-diamine, a derivative of fluorene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes two amine groups at the 2 and 9 positions of the fluorene backbone. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

1. Antimicrobial Activity

Recent studies have demonstrated that fluorene derivatives exhibit significant antimicrobial properties. For instance, research involving various Schiff base derivatives synthesized from 9-fluorenone indicated that compounds similar to this compound showed promising antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Specifically, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine was noted for its high docking score in molecular interactions with bacterial proteins, suggesting strong potential as an antimicrobial agent .

| Compound Name | Bacterial Strain | Activity (mm) |

|---|---|---|

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | E. coli | 17.9 |

| This compound | Staphylococcus aureus | Not specified |

2. Anticancer Potential

Fluorene derivatives have also been investigated for their anticancer properties. A study highlighted the antiproliferative effects of certain fluorene-based compounds on cancer cell lines. The introduction of specific alkyl groups in the side chains was found to enhance their activity as topoisomerase inhibitors—an important target in cancer therapy .

The mechanism by which this compound exerts its biological effects is primarily through interaction with biomolecular targets. It is believed that the amine groups facilitate hydrogen bonding and π-stacking interactions with nucleic acids and proteins, which can disrupt normal cellular functions leading to antimicrobial or anticancer effects.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antibacterial efficacy of fluorene derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones when tested against S. aureus and Pseudomonas aeruginosa, confirming their potential as therapeutic agents.

Case Study 2: Anticancer Activity Assessment

A separate study focused on the cytotoxic effects of fluorene-based compounds on human cancer cell lines. Using MTT assays, it was found that certain derivatives displayed IC50 values comparable to established chemotherapeutic agents, suggesting their viability as candidates for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.